molecular formula C11H14O3S B8403563 2-[(2-Hydroxyethyl)thio]ethyl benzoate

2-[(2-Hydroxyethyl)thio]ethyl benzoate

Cat. No.: B8403563
M. Wt: 226.29 g/mol
InChI Key: WNBYBTKBZLDXQW-UHFFFAOYSA-N
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Description

Its structure comprises a benzoyloxy group attached to an ethyl chain with a sulfur atom bridging to a 2-hydroxyethyl substituent. For instance, highlights the crystal structure of a related thiourea-benzoate hybrid, emphasizing hydrogen bonding and molecular packing, which may inform solubility and stability properties of the target compound .

1.2 Potential Applications The hydroxyethyl thioether moiety may enhance solubility and intermolecular interactions, making it relevant in pharmaceutical or materials science contexts.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)ethyl benzoate

InChI

InChI=1S/C11H14O3S/c12-6-8-15-9-7-14-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

WNBYBTKBZLDXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCSCCO

Origin of Product

United States

Comparison with Similar Compounds

Benzoate Esters with Amino or Thioether Substituents
Compound Name Key Substituents Reactivity/Applications References
2-[(2-Hydroxyethyl)thio]ethyl benzoate Thioethyl-hydroxyethyl, benzoate Hydrogen bonding, potential pharmaceuticals
Ethyl 4-(dimethylamino) benzoate Dimethylamino, benzoate High reactivity in resin cements; superior degree of conversion vs. methacrylate derivatives
2-[Benzoyl[...]ethyl] benzoate (Imp. F, EP) Trifluoromethylphenyl, benzoyl Pharmaceutical impurity; complex substituent effects on lipophilicity

Key Observations :

  • Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization compared to methacrylate-based analogues due to electron-donating dimethylamino groups . The thioether group in the target compound may similarly influence reactivity via sulfur’s polarizability.
  • Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility through hydrogen bonding, as seen in related thiourea derivatives . In contrast, trifluoromethyl groups in Imp. F () increase lipophilicity, affecting biodistribution .
Thioether-Containing Compounds
Compound Name Key Substituents Toxicity/Stability References
Bis(2-chloroethylthioethyl) ether Chloroethyl thioether High toxicity (chemical warfare)
Ethyl S-2-diethylpropylammonium [...] iodide Phosphonothiolate, quaternary ammonium Neurotoxic potential

Key Observations :

  • Toxicity : Chloroethyl thioethers () are associated with vesicant properties, whereas the hydroxyethyl group in the target compound may reduce toxicity by eliminating reactive alkylating sites .
  • Stability : Thioethers are generally less stable than ethers due to sulfur’s lower electronegativity, but hydroxyethyl substitution could mitigate oxidative degradation via hydrogen bonding .
Heterocyclic-Linked Benzoates
Compound Name Key Substituents Applications References
Ethyl-2-benzothiazolyl acetate Benzothiazole, acetate Fluorescent sensors, enzyme inhibitors
Ethyl 4-(2-(1H-benzimidazol-2-yl thio)acetamido) benzoate Benzimidazole, thioacetamido Antimicrobial agents

Key Observations :

  • Biological Activity : Benzothiazole and benzimidazole derivatives () demonstrate antimicrobial and enzyme-inhibiting properties. The target compound’s thioether-hydroxyethyl motif may offer similar versatility but requires empirical validation.
  • Synthetic Versatility: Ethyl-2-benzothiazolyl acetate derivatives are synthesized via multi-step routes involving malonate or cyanoacetate intermediates, suggesting parallels for functionalizing the target compound .
Impurities and Byproducts

lists impurities such as 2-[Benzoyl[...]amino]ethyl benzoate, highlighting the importance of substituent regiochemistry in pharmaceutical purity. The trifluoromethylphenyl group in Imp. F contrasts with the target compound’s hydroxyethyl group, underscoring how minor structural changes impact bioactivity and analytical profiling .

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